4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
CAS No.: 892285-45-9
Cat. No.: VC8447446
Molecular Formula: C22H24BrN3O5
Molecular Weight: 490.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892285-45-9 |
|---|---|
| Molecular Formula | C22H24BrN3O5 |
| Molecular Weight | 490.3 g/mol |
| IUPAC Name | 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
| Standard InChI | InChI=1S/C22H24BrN3O5/c1-30-18-8-5-14(12-19(18)31-2)9-10-24-20(27)4-3-11-26-21(28)16-13-15(23)6-7-17(16)25-22(26)29/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,27)(H,25,29) |
| Standard InChI Key | BKVYPEUJWDDOTH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC |
Introduction
The compound 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide belongs to a class of heterocyclic compounds known for their bioactive properties. These compounds are often studied for their potential in pharmacological applications such as antimicrobial, anti-inflammatory, and anticancer therapies due to the presence of quinazolinone derivatives and substituted phenyl groups.
This article provides a detailed overview of the structure, synthesis, potential biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives:
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Formation of Quinazolinone Core:
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Condensation of 5-bromoanthranilic acid with acetic anhydride results in the formation of a brominated quinazolinone intermediate.
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This intermediate is further reacted with amines or substituted phenyl derivatives under reflux conditions.
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Introduction of Dimethoxyphenyl and Butanamide Groups:
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The addition of the dimethoxyphenyl ethyl chain is achieved via nucleophilic substitution.
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The butanamide moiety is introduced through amidation reactions using butyric acid derivatives.
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Antimicrobial Activity
Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The presence of bromine and methoxy groups enhances lipophilicity and membrane permeability in microbial cells. Studies on similar compounds suggest:
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High efficacy against Gram-positive bacteria.
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Moderate activity against Gram-negative bacteria and fungal strains .
Anti-inflammatory Potential
The compound's structure suggests potential inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or lipoxygenase (LOX). Quinazolinones are known to modulate inflammatory pathways by interacting with key enzymes .
Molecular Docking Studies
Molecular docking simulations have shown that similar quinazolinone derivatives bind effectively to active sites in bacterial enzymes (e.g., DNA gyrase) and human receptors (e.g., EGFR). Key interactions include:
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Hydrogen bonding with amino acid residues.
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π–π stacking interactions between aromatic rings and receptor pockets.
Research Findings
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